![molecular formula C10H8FNO2 B1517707 4-fluoro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1146291-81-7](/img/structure/B1517707.png)
4-fluoro-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with a molecular formula of C10H8FNO2. Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .
Synthesis Analysis
Indole derivatives are important types of molecules and natural products. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
The molecular weight of this compound is 193.17 g/mol. The structure of similar compounds can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
The density of a similar compound, 1-Methyl-1H-indole-2-carboxylic acid, is 1.2±0.1 g/cm3 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Fluorescent Chemosensors Development
4-Fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives have been explored for the development of fluorescent chemosensors, which are crucial for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from modifications on the indole scaffold, underscore the compound's versatility in analytical chemistry applications (Roy, 2021).
Environmental Monitoring and Remediation
Research has also focused on the environmental implications of fluorinated compounds, including derivatives of this compound. Studies emphasize the need for understanding the environmental persistence, bioaccumulation, and potential risks associated with fluorinated alternatives to legacy pollutants. This research is instrumental in assessing the environmental fate of fluorinated compounds and guiding the development of safer alternatives (Wang et al., 2013).
Synthesis and Material Science
The role of fluorinated indole derivatives in material science, particularly in the synthesis of novel materials and chemical intermediates, is another area of significant research interest. The unique properties conferred by fluorination, such as increased stability and altered electronic characteristics, make this compound derivatives valuable for synthesizing advanced materials with specific functionalities (Qiu et al., 2009).
Biocatalysis and Green Chemistry
The exploration of carboxylic acids, including fluorinated derivatives, in biocatalysis and green chemistry highlights the potential for sustainable chemical synthesis. Understanding the interactions between these compounds and biological catalysts can lead to more efficient and environmentally friendly production processes for a wide array of chemicals (Jarboe et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-fluoro-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of viruses, suggesting that they may interfere with viral replication pathways .
Result of Action
For instance, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
4-fluoro-1-methylindole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-12-8-4-2-3-7(11)6(8)5-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDTYNUXKKGOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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